molecular formula C11H16N2O4 B12803169 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- CAS No. 126261-64-1

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)-

Cat. No.: B12803169
CAS No.: 126261-64-1
M. Wt: 240.26 g/mol
InChI Key: CQZYBCKQQXXILW-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a cyclobutyl ring with hydroxymethyl groups. The presence of these functional groups makes it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of hydroxymethyl groups through hydroxylation reactions. The pyrimidinedione core is then constructed through a series of condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrimidinedione core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted pyrimidinedione derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- involves its interaction with specific molecular targets. The hydroxymethyl groups and the pyrimidinedione core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dihydroxypropyl)-5-methyl-: Similar structure but with a different side chain.

    2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclopentyl)-5-methyl-: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-5-methyl-, rel-(1R,2R,3S)- lies in its specific configuration and the presence of the cyclobutyl ring with hydroxymethyl groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

126261-64-1

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O4/c1-6-3-13(11(17)12-10(6)16)9-2-7(4-14)8(9)5-15/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)

InChI Key

CQZYBCKQQXXILW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C2CO)CO

Origin of Product

United States

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